molecular formula C10H13NO2 B2634909 Methyl 2-methyl-3-(methylamino)benzoate CAS No. 1149388-16-8

Methyl 2-methyl-3-(methylamino)benzoate

Cat. No. B2634909
CAS RN: 1149388-16-8
M. Wt: 179.219
InChI Key: FBHGOYWMVJYXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methyl-3-(methylamino)benzoate” is a chemical compound with the CAS Number: 1149388-16-8 . It has a molecular weight of 179.22 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula CH3C6H3(NH2)CO2CH3 . The structure can also be represented as a SMILES string: COC(=O)c1cccc(N)c1C .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 179.22 . It has a density of 1.146 g/mL at 25 °C . It is stored at room temperature .

Scientific Research Applications

Antibacterial Activity of Derivatives

A study on the design and synthesis of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives demonstrated their potent antibacterial activity against various bacterial strains, underscoring their potential for further investigation as antibacterial agents (Murthy et al., 2011).

Catalytic Reduction Studies

Another study explored the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts, highlighting the role of surface chemistry in catalytic processes and providing insights into the mechanisms of reduction reactions (King & Strojny, 1982).

Polymer Synthesis

Research on the thermal polymerization of specific benzoate derivatives has contributed to the development of hyperbranched aromatic polyamides, showcasing the material's solubility and molecular weight characteristics, which are crucial for various applications in materials science (Yang et al., 1999).

Chemical Synthesis and Applications

The synthesis and evaluation of novel quinuclidinone derivatives, designed as potential anti-cancer agents, demonstrate the versatility of methyl benzoate derivatives in synthesizing compounds with potential pharmacological activities (Soni et al., 2015).

Catalysis and Organic Transformations

A study on Montmorillonite K10 clay catalysis examined the conversion of methyl benzoate with NH3 into various products, shedding light on the pathways and mechanisms of such reactions, which are significant for industrial organic synthesis (Wali et al., 1998).

Safety and Hazards

“Methyl 2-methyl-3-(methylamino)benzoate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of Methyl 2-methyl-3-(methylamino)benzoate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to bind to specific enzymes and alter their activity is a key aspect of its molecular mechanism . Additionally, changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . These dosage effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites in cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s transport and distribution are critical factors that influence its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

methyl 2-methyl-3-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-8(10(12)13-3)5-4-6-9(7)11-2/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHGOYWMVJYXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1149388-16-8
Record name methyl 2-methyl-3-(methylamino)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.